An In-Depth Technical Guide to 6-Bromo-1-chloro-5-nitroisoquinoline: Structure, Synthesis, and Reactivity
An In-Depth Technical Guide to 6-Bromo-1-chloro-5-nitroisoquinoline: Structure, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive analysis of 6-Bromo-1-chloro-5-nitroisoquinoline, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its core chemical structure, exploring the electronic interplay of its substituents and the methods for its definitive spectroscopic characterization. A plausible, multi-step synthetic pathway is proposed, grounded in established chemical principles for the formation and functionalization of the isoquinoline scaffold. Furthermore, this guide examines the molecule's reactivity, highlighting its potential for subsequent chemical modifications, such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction. These characteristics underscore its value as a versatile building block for the development of novel therapeutic agents and complex organic molecules.
The Isoquinoline Scaffold: A Privileged Structure
The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[1] Its rigid structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with biological targets. The strategic placement of various functional groups onto this core allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for optimizing pharmacological activity.[2]
6-Bromo-1-chloro-5-nitroisoquinoline is a prime example of a synthetically versatile, polysubstituted isoquinoline. The presence of three distinct functional groups—a chloro group at the reactive C1 position, a bromo group at C6 suitable for cross-coupling, and a nitro group at C5 that can be transformed into other functionalities—makes it a highly valuable intermediate for constructing diverse molecular libraries.
Physicochemical and Structural Properties
The unique arrangement of substituents on the isoquinoline core dictates the physical and chemical properties of 6-Bromo-1-chloro-5-nitroisoquinoline.
Key Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-1-chloro-5-nitroisoquinoline | - |
| Molecular Formula | C₉H₄BrClN₂O₂ | [3] |
| Molecular Weight | 287.50 g/mol | [3] |
| Appearance | Expected to be a solid | [4] |
| CAS Number | Not directly available; related compounds exist | [3][5] |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2)Br)[O-])C(=N1)Cl | - |
| InChI Key | Not directly available for this specific isomer | - |
Note: A specific CAS number for the 6-Bromo-1-chloro-5-nitroisoquinoline isomer was not found. Data is inferred from closely related structures like 6-bromo-3-chloro-5-nitroisoquinoline.
Molecular Structure and Substituent Effects
The structure of 6-Bromo-1-chloro-5-nitroisoquinoline is characterized by significant electronic polarization. The nitrogen atom in the ring and the three electron-withdrawing groups (EWG) create a highly electron-deficient system.
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1-Chloro Group: The chlorine atom at the C1 position is particularly activated towards nucleophilic aromatic substitution (SₙAr). Its reactivity is enhanced by the adjacent ring nitrogen, which can stabilize the negative charge developed in the Meisenheimer complex intermediate.
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5-Nitro Group: The nitro group is a powerful EWG, significantly lowering the electron density of the entire ring system, further activating the C1 position towards nucleophilic attack. It also directs electrophilic substitution away from the benzene portion of the scaffold.
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6-Bromo Group: The bromine atom at C6 serves as a key synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
Caption: Proposed synthetic workflow for 6-Bromo-1-chloro-5-nitroisoquinoline.
Key Transformation: Electrophilic Nitration
The final step, nitration, is critical. The existing substituents on 6-Bromo-1-chloroisoquinoline will direct the position of the incoming nitro group. The isoquinoline ring is typically nitrated at the C5 or C8 position. Given the presence of the C6-bromo substituent, nitration is strongly favored at the C5 position.
Protocol: Nitration of 6-Bromo-1-chloroisoquinoline
This protocol is adapted from procedures for nitrating similar bromo-aromatic systems and should be performed with extreme caution by trained personnel. [6]
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Reaction Setup: To a stirred solution of concentrated sulfuric acid (98%, 10 mL), cooled to 0 °C in an ice-salt bath, add 6-Bromo-1-chloroisoquinoline (1.0 g, 4.12 mmol) portion-wise, ensuring the temperature remains below 5 °C.
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Addition of Nitrating Agent: A pre-cooled mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (90%, 1.5 mL) is added dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.
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Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Workup: The reaction mixture is poured carefully onto crushed ice (100 g) with vigorous stirring.
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Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
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Purification: The crude product is dried under vacuum and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 6-Bromo-1-chloro-5-nitroisoquinoline.
Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the highly electrophilic nitronium ion (NO₂⁺) required for the reaction. The low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts, such as dinitrated species.
Spectroscopic Characterization
The definitive identification of 6-Bromo-1-chloro-5-nitroisoquinoline relies on a combination of spectroscopic techniques. The predicted data below is based on established principles and data from analogous structures.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Three aromatic protons are expected. H-8 (doublet, ~8.5-8.7 ppm), H-3 (doublet, ~8.2-8.4 ppm), H-4 (doublet, ~7.8-8.0 ppm), H-7 (singlet or narrow doublet, ~7.6-7.8 ppm). The downfield shifts are due to the deshielding effects of the aromatic system and EWGs. |
| ¹³C NMR | Nine distinct carbon signals are expected. C1, C5, and C6 will be significantly influenced by their direct heteroatom substituents. Carbons in the pyridine ring (C1, C3, C4, C8a) will have characteristic shifts. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would show a characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and one chlorine atom (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). This would result in peaks at m/z ~286 (M⁺), ~288 (M+2), and ~290 (M+4). |
| IR Spectroscopy | Key stretching frequencies (cm⁻¹) are expected for: C=N (~1620-1580), Ar-NO₂ (asymmetric ~1550-1520, symmetric ~1360-1330), C-Cl (~800-700), and C-Br (~650-550). |
Chemical Reactivity and Synthetic Utility
The molecule is primed for a variety of synthetic transformations, making it a valuable intermediate.
Caption: Key reactivity pathways for 6-Bromo-1-chloro-5-nitroisoquinoline.
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Nucleophilic Aromatic Substitution (SₙAr) at C1: The C1-Cl bond is the most reactive site for nucleophilic attack. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.
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Palladium-Catalyzed Cross-Coupling at C6: The C6-Br bond is an ideal handle for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of C-C or C-N bonds, linking the isoquinoline core to other aromatic or aliphatic fragments.
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Reduction of the C5-Nitro Group: The nitro group can be readily reduced to a primary amine (NH₂) using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting 5-aminoisoquinoline is a versatile intermediate itself, allowing for diazotization, acylation, or use as a directing group for further substitutions. [6]
Applications in Drug Discovery
Halogenated and nitrated quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents. [7][8]The electron-withdrawing nature of these substituents can be crucial for modulating kinase inhibition or other biological activities. [7]For example, studies on related 6-bromo-5-nitroquinoline have shown potent antiproliferative activity against various cancer cell lines. [8][9]6-Bromo-1-chloro-5-nitroisoquinoline serves as a key starting material to access analogs of such bioactive compounds. By sequentially or concurrently reacting the three functional handles, chemists can rapidly generate a library of complex derivatives for screening in drug discovery programs, particularly in oncology and infectious diseases.
Safety and Handling
Based on data for structurally similar compounds like 6-Bromo-1-chloroisoquinoline, this chemical should be handled with care. [10]
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GHS Hazard Statements (Predicted): Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye damage (H318). [10]* Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side-shields, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
6-Bromo-1-chloro-5-nitroisoquinoline is a strategically designed chemical intermediate with immense potential in synthetic chemistry. Its structure, rich with three distinct and orthogonally reactive functional groups, provides a robust platform for the synthesis of complex molecular architectures. The ability to selectively perform nucleophilic substitution at C1, cross-coupling at C6, and reduction/transformation of the nitro group at C5 offers chemists a powerful toolkit for generating novel compounds. This versatility makes it a highly valuable building block for researchers and scientists, particularly those engaged in the discovery and development of new pharmaceuticals.
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